(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine synthesis pathway
(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine synthesis pathway
An In-depth Technical Guide to the Synthesis of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine
This guide provides a comprehensive technical overview for the synthesis of the novel secondary amine, (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine. The content herein is curated for researchers, scientists, and professionals in drug development and organic synthesis. We will explore the strategic selection of a primary synthetic pathway, detail the synthesis of requisite precursors, and provide in-depth, replicable experimental protocols. The causality behind experimental choices is elucidated to ensure both scientific integrity and practical applicability.
Strategic Overview and Retrosynthetic Analysis
A retrosynthetic analysis reveals two primary disconnection possibilities, leading to two viable forward-synthetic strategies:
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Pathway A: Reductive Amination: Disconnection at the benzylic C-N bond suggests a reaction between 2-(1-Cyclohexenyl)ethylamine and 2-methylbenzaldehyde. This is a highly efficient and widely used method for constructing secondary amines.[1][2]
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Pathway B: Nucleophilic Substitution (N-Alkylation): Disconnection at the same C-N bond can also imply an N-alkylation reaction between 2-(1-Cyclohexenyl)ethylamine and a 2-methylbenzyl halide.[3][4]
While both pathways are chemically sound, Reductive Amination is selected as the primary and recommended pathway for this guide. This choice is predicated on its typically higher yields, milder reaction conditions, and avoidance of poly-alkylation byproducts that can complicate purification in N-alkylation reactions.[4]
Caption: Multi-step synthesis of 2-(1-Cyclohexenyl)ethylamine.
Experimental Protocol (Adapted from)[5][6]:
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Step 1: Synthesis of 1-Vinylcyclohexanol: To a solution of vinylmagnesium bromide in THF, add cyclohexanone dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride solution.
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Step 2: Synthesis of (2-Chloroethylidene)cyclohexane: Dissolve 1-vinylcyclohexanol in THF and cool to 0 °C. Add pyridine, followed by the dropwise addition of thionyl chloride. Stir for 45 minutes and then quench with a saturated sodium bicarbonate solution.
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Step 3: Synthesis of N-Cyclohexylidene ethyl urotropine hydrochloride: Mix (2-chloroethylidene)cyclohexane with urotropine in THF and heat at 60 °C for 12 hours. The product precipitates and can be collected by filtration.
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Step 4: Synthesis of 2-(1-Cyclohexenyl)ethylamine: Dissolve the urotropine salt in water and add 4 M hydrochloric acid. Heat the mixture to 100 °C for 3 hours. After cooling, adjust the pH to 12 with NaOH and extract the product with diethyl ether.
An alternative, well-documented method involves the reduction of 2-(1-cyclohexenyl)acetonitrile using a reducing agent such as sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al®). [7]
Synthesis of 2-Methylbenzylamine
2-Methylbenzylamine is readily synthesized from its corresponding aldehyde, 2-methylbenzaldehyde, via reductive amination. [8][9] Experimental Protocol:
A mixture of 2-methylbenzaldehyde, ammonia, and hydrogen gas is subjected to high pressure in an autoclave containing a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in a solvent like methanol or tert-butyl alcohol. [8][10]The reaction is typically heated to facilitate the conversion.
| Parameter | Value | Reference |
| Starting Material | 2-Methylbenzaldehyde | [11] |
| Reagents | Ammonia, Hydrogen | [8] |
| Catalyst | Pd/C or Raney Ni | [10] |
| Solvent | Methanol or tert-Butyl Alcohol | [8][10] |
| Temperature | 120 °C | [8] |
| Pressure | High Pressure (Autoclave) | [8] |
| Reaction Time | 24 hours | [8] |
| Reported Yield | ~96% | [8] |
Core Synthesis: The Reductive Amination Pathway
With both precursors in hand, the final convergent step is the reductive amination of 2-methylbenzaldehyde with 2-(1-Cyclohexenyl)ethylamine. This one-pot reaction is highly efficient for forming the target secondary amine. [1] Mechanism of Reductive Amination:
The reaction proceeds in two main stages:
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Imine Formation: The primary amine, 2-(1-Cyclohexenyl)ethylamine, acts as a nucleophile, attacking the carbonyl carbon of 2-methylbenzaldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate.
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Reduction: The imine intermediate is then reduced in situ to the final secondary amine. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it selectively reduces the iminium ion without affecting the starting aldehyde. [1]
Caption: Mechanism of reductive amination.
Detailed Experimental Protocol:
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Dissolution: Dissolve 2-methylbenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Amine Addition: To the stirred solution, add 2-(1-Cyclohexenyl)ethylamine (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
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Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Maintain the temperature at room temperature, using an ice bath if the addition is exothermic. [1]4. Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Extract the aqueous layer twice with dichloromethane.
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine.
Data and Characterization:
| Parameter | Expected Outcome |
| Yield | High (typically >80% for reductive aminations) |
| Physical State | Likely an oil or low-melting solid |
| ¹H NMR | Expect characteristic peaks for the cyclohexenyl, ethyl, benzyl, and methyl groups. |
| ¹³C NMR | Expect distinct signals for all unique carbon atoms. |
| Mass Spec (HRMS) | Calculated m/z for C₁₈H₂₅N to confirm molecular formula. |
| FT-IR | Presence of N-H stretch (secondary amine), absence of C=O stretch (aldehyde). |
Alternative Pathway: N-Alkylation
An alternative approach is the N-alkylation of 2-(1-Cyclohexenyl)ethylamine with a 2-methylbenzyl halide (e.g., bromide or chloride). This reaction proceeds via an Sₙ2 mechanism where the amine's lone pair acts as a nucleophile. [4] General Protocol Outline:
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Dissolve 2-(1-Cyclohexenyl)ethylamine (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
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Add 2-methylbenzyl bromide (1.0 eq) dropwise.
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Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.
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Upon completion, perform an aqueous workup and purify by column chromatography.
The primary drawback of this method is the potential for the product, a secondary amine, to react further with the alkyl halide to form a tertiary amine, leading to a mixture of products and lower yields of the desired compound. [4]
Conclusion
The synthesis of (2-Cyclohex-1-en-1-ylethyl)(2-methylbenzyl)amine is most effectively and reliably achieved through a reductive amination strategy. This guide provides a comprehensive framework, from the synthesis of necessary precursors to a detailed, step-by-step protocol for the final convergent step. The outlined procedures are grounded in established chemical principles and supported by relevant literature, ensuring a high degree of scientific integrity and practical utility for researchers in the field.
References
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